ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate
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Overview
Description
Ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate is an organic compound with the molecular formula C10H12N4O4 It is a derivative of hydrazone and is characterized by the presence of an ethyl ester group, an amino group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate typically involves the reaction of ethyl 2-aminoacetate with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified. Common reaction conditions include:
Solvent: Ethanol or methanol
Catalyst: Acetic acid or hydrochloric acid
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Condensation: The hydrazone moiety can undergo condensation reactions with carbonyl compounds to form hydrazones and hydrazides.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Palladium on carbon, acetic acid, hydrochloric acid
Major Products Formed
Reduction: Ethyl 2-amino-2-[(E)-2-(2-aminophenyl)hydrazono]acetate
Substitution: Various substituted derivatives depending on the electrophile used
Condensation: Hydrazones and hydrazides
Scientific Research Applications
Ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and interactions with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate can be compared with other similar compounds such as:
Ethyl 2-amino-2-[(E)-2-(2-aminophenyl)hydrazono]acetate: This compound is obtained by the reduction of the nitro group to an amino group.
Ethyl 2-amino-2-[(E)-2-(2-chlorophenyl)hydrazono]acetate: This compound contains a chlorophenyl group instead of a nitrophenyl group.
Ethyl 2-amino-2-[(E)-2-(2-methylphenyl)hydrazono]acetate: This compound contains a methylphenyl group instead of a nitrophenyl group.
The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl (2E)-2-amino-2-[(2-nitrophenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-2-18-10(15)9(11)13-12-7-5-3-4-6-8(7)14(16)17/h3-6,12H,2H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHZJJGJFUHJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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